Property Contrast: Propyl vs. Methyl Analog
The 1-propyl analog exhibits a higher molecular weight and predicted lipophilicity compared to the 1-methyl analog, which are key differentiators for applications requiring enhanced solubility in organic solvents or altered membrane permeability. While direct experimental LogP data for the target compound is not available, the structural modification from a methyl (C6) to a propyl (C8) chain provides a quantifiable difference in carbon count and molecular mass .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 198.18 g/mol (C8H10N2O4) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: 170.12 g/mol (C6H6N2O4) |
| Quantified Difference | +28.06 g/mol (16.5% increase) |
| Conditions | Theoretical calculation based on molecular formula. |
Why This Matters
The increased molecular weight and carbon content directly correlate with higher lipophilicity, which is a primary driver for selecting this specific analog for applications requiring improved organic solubility or altered drug-like properties.
